molecular formula C8H5FN2 B13070670 3-Fluoro-1,6-naphthyridine

3-Fluoro-1,6-naphthyridine

Cat. No.: B13070670
M. Wt: 148.14 g/mol
InChI Key: QVUKMICVRFZQOQ-UHFFFAOYSA-N
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Description

3-Fluoro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a fluorine atom at the third position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-1,6-naphthyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium fluoride in DMF for fluorination.

Major Products Formed

    Oxidation: Naphthyridine oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another isomer with different biological activities and reactivity.

    1,8-Naphthyridine: Known for its use in medicinal chemistry and different substitution patterns.

    2,7-Naphthyridine: Studied for its unique chemical properties and applications.

Uniqueness

3-Fluoro-1,6-naphthyridine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other naphthyridine isomers. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

3-fluoro-1,6-naphthyridine

InChI

InChI=1S/C8H5FN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H

InChI Key

QVUKMICVRFZQOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC(=CN=C21)F

Origin of Product

United States

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